molecular formula C18H21ClN4O B5597565 N'-[(E)-(2-chloro-7-methylquinolin-3-yl)methylidene]-2-(piperidin-1-yl)acetohydrazide

N'-[(E)-(2-chloro-7-methylquinolin-3-yl)methylidene]-2-(piperidin-1-yl)acetohydrazide

Cat. No.: B5597565
M. Wt: 344.8 g/mol
InChI Key: SFWQXHRHHWAJCJ-RGVLZGJSSA-N
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Description

N’-[(E)-(2-chloro-7-methylquinolin-3-yl)methylidene]-2-(piperidin-1-yl)acetohydrazide is a complex organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a quinoline ring, a piperidine ring, and a hydrazide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-chloro-7-methylquinolin-3-yl)methylidene]-2-(piperidin-1-yl)acetohydrazide typically involves the condensation of 2-chloro-7-methylquinoline-3-carbaldehyde with 2-(piperidin-1-yl)acetohydrazide. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the hydrazone linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Solvent recovery and recycling are also crucial aspects of industrial synthesis to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-chloro-7-methylquinolin-3-yl)methylidene]-2-(piperidin-1-yl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline N-oxides.

    Reduction: Reduction reactions can convert the hydrazone linkage to a hydrazine derivative.

    Substitution: The chlorine atom on the quinoline ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, to facilitate the reaction.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

N’-[(E)-(2-chloro-7-methylquinolin-3-yl)methylidene]-2-(piperidin-1-yl)acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential anticancer properties and as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N’-[(E)-(2-chloro-7-methylquinolin-3-yl)methylidene]-2-(piperidin-1-yl)acetohydrazide involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects. The quinoline ring is known to intercalate with DNA, disrupting replication and transcription processes, while the hydrazide moiety can form covalent bonds with nucleophilic sites in proteins.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(2-chloroquinolin-3-yl)methylidene]-4-hydroxy-2H-1,2-benzothiazine-3-carbohydrazide

Uniqueness

N’-[(E)-(2-chloro-7-methylquinolin-3-yl)methylidene]-2-(piperidin-1-yl)acetohydrazide stands out due to its unique combination of a quinoline ring and a piperidine ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-[(E)-(2-chloro-7-methylquinolin-3-yl)methylideneamino]-2-piperidin-1-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN4O/c1-13-5-6-14-10-15(18(19)21-16(14)9-13)11-20-22-17(24)12-23-7-3-2-4-8-23/h5-6,9-11H,2-4,7-8,12H2,1H3,(H,22,24)/b20-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFWQXHRHHWAJCJ-RGVLZGJSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(C=C2C=C1)C=NNC(=O)CN3CCCCC3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=NC(=C(C=C2C=C1)/C=N/NC(=O)CN3CCCCC3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>51.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24811911
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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